molecular formula C12H15IO2 B14836690 4-(Cyclohexyloxy)-2-iodophenol

4-(Cyclohexyloxy)-2-iodophenol

Cat. No.: B14836690
M. Wt: 318.15 g/mol
InChI Key: XFEDHJKGXCLZPT-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-2-iodophenol is a halogenated phenolic compound characterized by a cyclohexyl ether group at the para position (C4) and an iodine atom at the ortho position (C2) of the phenol ring. Its molecular formula is C₁₂H₁₅IO₂, with a molecular weight of 318.15 g/mol. The cyclohexyloxy group contributes to increased lipophilicity, impacting solubility and biological membrane permeability .

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

4-cyclohexyloxy-2-iodophenol

InChI

InChI=1S/C12H15IO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2

InChI Key

XFEDHJKGXCLZPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=C(C=C2)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-2-iodophenol typically involves the iodination of 4-(Cyclohexyloxy)phenol. One common method includes the use of iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 2-position of the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexyloxy)-2-iodophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding phenol.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: 4-(Cyclohexyloxy)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexyloxy)-2-iodophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-2-iodophenol depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

4-Cyclohexylphenol (CAS 1131-60-8)

  • Molecular Formula : C₁₂H₁₆O.
  • Key Differences: Lacks the iodine atom and ether oxygen present in 4-(Cyclohexyloxy)-2-iodophenol. The cyclohexyl group is bonded directly to the aromatic ring, reducing polarity compared to the cyclohexyloxy ether.
  • Physicochemical Properties :
    • Lower molecular weight (191.27 g/mol vs. 318.15 g/mol).
    • Higher logP (lipophilicity) due to the absence of polar oxygen in the cyclohexyl group.
  • Applications : Used in polymer stabilization and as a precursor in organic synthesis. Its reduced reactivity compared to iodinated analogs limits its use in radiochemistry .

4-(Cyclohexylamino)phenol (CAS 10014-69-4)

  • Structure: Phenol with a cyclohexylamino group (-NH-C₆H₁₁) at C3.
  • Molecular Formula: C₁₂H₁₇NO.
  • Key Differences: Contains an amino group (-NH-) instead of an ether (-O-) linkage. The amino group introduces basicity (pKa ~9–10), altering solubility and reactivity in acidic environments.

3-(4-Chloro-2-iodophenoxy)-2-cyclohexen-1-one (CAS 864059-42-7)

  • Structure: Cyclohexenone ring with a 4-chloro-2-iodophenoxy substituent.
  • Molecular Formula : C₁₂H₁₀ClIO₂.
  • Key Differences: Features a cyclohexenone core instead of a phenol ring. Includes a chlorine atom in addition to iodine, which may enhance electrophilic reactivity.
  • Applications : Likely used in medicinal chemistry as a ketone intermediate for anticonvulsant or anti-inflammatory agents .

2-Methoxy-4-[4-[[(5-methyl-2-isopropylcyclohexyl)oxy]methyl]-1,3-dioxolan-2-yl]phenol

  • Structure: Complex phenolic derivative with a dioxolane ring and a substituted cyclohexyloxy group.
  • Molecular Formula : C₂₁H₂₉O₅.
  • Key Differences: Contains a methoxy group (-OCH₃) and a dioxolane ring, increasing steric hindrance. The cyclohexyl group is part of a larger, branched structure, reducing conformational flexibility compared to this compound.
  • Applications: Potential use in flavoring agents or fragrances due to its structural resemblance to capsaicin derivatives .

Physicochemical and Functional Comparisons

Property This compound 4-Cyclohexylphenol 4-(Cyclohexylamino)phenol 3-(4-Chloro-2-iodophenoxy)-2-cyclohexenone
Molecular Weight (g/mol) 318.15 191.27 191.27 332.56
logP (Predicted) ~3.5 ~4.0 ~2.8 ~3.2
Key Functional Groups Iodine, ether Cyclohexyl Amino, cyclohexyl Iodine, chloro, ketone
Reactivity High (iodine substitution) Low Moderate (amine basicity) High (electrophilic ketone)
Applications Radiopharmaceuticals, synthesis Polymer stabilizers Chemical intermediates Medicinal chemistry

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